molecular formula C11H9ClFNO2S2 B5419024 5-chloro-N-(4-fluoro-2-methylphenyl)-2-thiophenesulfonamide

5-chloro-N-(4-fluoro-2-methylphenyl)-2-thiophenesulfonamide

Cat. No. B5419024
M. Wt: 305.8 g/mol
InChI Key: ZQGIEERQMOKFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-chloro-N-(4-fluoro-2-methylphenyl)-2-thiophenesulfonamide is a synthetic organic molecule that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Compound X" in the scientific literature and is known for its unique chemical properties and potential therapeutic applications. In

Scientific Research Applications

Compound X has been shown to have potential applications in a variety of scientific research fields, including medicinal chemistry, drug discovery, and pharmacology. One of the main areas of interest for Compound X is its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In addition, Compound X has been studied for its potential as a tool for studying the role of specific enzymes and pathways in cellular processes.

Mechanism of Action

The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of specific enzymes or pathways in cells. Studies have shown that Compound X can inhibit the activity of certain kinases, which are enzymes that play a key role in cellular signaling pathways. By inhibiting these kinases, Compound X may be able to modulate cellular processes and potentially treat diseases that are caused by dysregulated signaling pathways.
Biochemical and Physiological Effects
Studies have shown that Compound X can have a variety of biochemical and physiological effects on cells and tissues. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of certain enzymes involved in DNA replication and repair. These effects suggest that Compound X may have potential therapeutic applications for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Compound X for lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, the synthesis method for Compound X is well-established and can be easily scaled up for larger experiments. However, one limitation of Compound X is its relatively low solubility in water, which can make it difficult to use in certain assays or experiments.

Future Directions

There are many potential future directions for research on Compound X. One area of interest is the development of more potent and selective inhibitors of specific kinases or pathways using Compound X as a starting point. In addition, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in various disease models. Finally, there is potential for the development of new formulations or delivery methods for Compound X to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of Compound X involves the reaction of 5-chloro-2-aminobenzenesulfonamide with 4-fluoro-2-methylbenzoyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride and thiophene to yield 5-chloro-N-(4-fluoro-2-methylphenyl)-2-thiophenesulfonamide. This synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product.

properties

IUPAC Name

5-chloro-N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2S2/c1-7-6-8(13)2-3-9(7)14-18(15,16)11-5-4-10(12)17-11/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGIEERQMOKFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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